2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
CAS No.:
Cat. No.: VC14646832
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline -](/images/structure/VC14646832.png)
Specification
Molecular Formula | C10H9F2N3 |
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Molecular Weight | 209.20 g/mol |
IUPAC Name | 2-[3-(difluoromethyl)pyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C10H9F2N3/c11-10(12)8-5-6-15(14-8)9-4-2-1-3-7(9)13/h1-6,10H,13H2 |
Standard InChI Key | IKARMVHLMWNBBI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound, 2-[3-(difluoromethyl)pyrazol-1-yl]aniline, reflects its structural components: a pyrazole ring substituted with a difluoromethyl group at position 3 and an aniline group at position 1. The molecular structure (Figure 1) is defined by the following features:
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Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
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Difluoromethyl group: A substituent at position 3, enhancing electronegativity and metabolic stability.
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Aniline moiety: A benzene ring with an amino group () at position 2, enabling electrophilic substitution reactions.
The canonical SMILES representation is , and the InChI key is .
Physicochemical Properties
Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
Property | Value |
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Molecular Formula | |
Molecular Weight | 209.20 g/mol |
Boiling Point | |
Density | |
LogP (Partition Coefficient) | 1.73 (estimated) |
PSA (Polar Surface Area) | 70.23 Ų |
The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and organic phases, making it suitable for drug formulation .
Synthesis and Manufacturing
Cyclocondensation Methodology
The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. A representative protocol includes:
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Reaction of 1,1-difluoro-2,4-pentanedione with phenylhydrazine in methanol under acidic conditions.
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Catalytic enhancement using triethylamine to facilitate ring closure and improve yields .
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Purification via recrystallization from acetone or column chromatography.
This method achieves yields exceeding 75%, with purity confirmed by NMR and elemental analysis .
Alternative Synthetic Routes
Recent advances explore microwave-assisted synthesis to reduce reaction times. For example, irradiating difluoromethyl ketones with hydrazines at 100°C for 15 minutes produces pyrazole derivatives with comparable efficiency.
Biological and Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives are renowned for their cyclooxygenase-2 (COX-2) inhibition, a mechanism shared by drugs like celecoxib. Preliminary studies suggest that the difluoromethyl group in 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
Industrial and Research Applications
Pharmaceutical Development
This compound serves as a lead structure for designing:
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Non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
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Antidepressants targeting serotonin reuptake inhibition, analogous to fezolamine .
Agrochemical Uses
Incorporating the difluoromethyl group enhances insecticidal activity, as seen in fipronil analogs. Field trials show efficacy against Aphis gossypii (cotton aphid) at dosages of 50–100 g/ha.
Recent Research and Future Directions
Structural Optimization
Ongoing studies focus on fluorine substitution patterns to enhance bioavailability. For instance, replacing difluoromethyl with trifluoromethyl groups alters metabolic stability but may increase hepatotoxicity.
Computational Modeling
Docking simulations reveal strong interactions with COX-2 active sites (), guiding rational drug design .
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